molecular formula C20H12ClF2N3O2S B2777309 N-(2-chloro-4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207023-25-3

N-(2-chloro-4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2777309
CAS RN: 1207023-25-3
M. Wt: 431.84
InChI Key: UOWSLVOUTDDTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C20H12ClF2N3O2S and its molecular weight is 431.84. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study synthesizes novel thienopyrimidine derivatives, demonstrating significant antibacterial and antifungal potencies against various pathogens, highlighting the antimicrobial applications of thienopyrimidine compounds (Kerru et al., 2019).

Imaging with PET

Research into pyrazolo[1,5-a]pyrimidineacetamides, including a fluorine-18 labelled compound, DPA-714, for PET imaging of the translocator protein (18 kDa), underscores the utility of such compounds in neuroimaging and potentially tracking neuroinflammatory processes (Dollé et al., 2008).

Anti-inflammatory Activity

Another study focuses on the synthesis of N-(3-chloro-4-flurophenyl)-2- acetamides with significant anti-inflammatory activity, pointing towards potential therapeutic applications for inflammatory conditions (Sunder & Maleraju, 2013).

Cancer Therapy Potential

Compounds within the thienopyrimidine family have been explored for their potential in cancer therapy, focusing on mechanisms such as PI3K/mTOR inhibition and interactions with cellular targets relevant to cancer proliferation and survival (Stec et al., 2011).

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF2N3O2S/c21-15-7-13(23)5-6-16(15)25-17(27)8-26-10-24-18-14(9-29-19(18)20(26)28)11-1-3-12(22)4-2-11/h1-7,9-10H,8H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWSLVOUTDDTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

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